Prunasin

Descripción general

Descripción

Prunasin is a cyanogenic glycoside found in various plant species, particularly in the genus Prunus, such as Prunus japonica and Prunus maximowicziiThis compound is a glucoside of ®-mandelonitrile and serves as a biosynthetic precursor to amygdalin, the compound responsible for the bitter taste of almonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Prunasin can be synthesized through biocatalytic methods using engineered Escherichia coli expressing uridine diphosphate glucosyltransferase (UGT85A47) from Japanese apricot. This method involves the conversion of racemic mandelonitrile and glucose into this compound using UDP-glucose as a substrate .

Industrial Production Methods: Industrial production of this compound is achieved through microbial fermentation. The process involves the co-expression of genes encoding UDP-glucose biosynthetic enzymes in Escherichia coli, which significantly improves this compound production efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Prunasin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound results in the formation of benzaldehyde and hydrogen cyanide .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by β-glucosidase, resulting in the release of hydrogen cyanide and benzaldehyde.

Oxidation: Involves the use of oxidizing agents to convert this compound into its corresponding acids and amides.

Major Products Formed:

Benzaldehyde: A major product formed during the hydrolysis of this compound.

Hydrogen Cyanide: Released as a byproduct during hydrolysis.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Prunasin has demonstrated several pharmacological properties, particularly due to its ability to release hydrogen cyanide upon hydrolysis. This mechanism has implications for various therapeutic applications:

- Antimicrobial Activity : this compound exhibits antimicrobial properties that can be beneficial in developing natural preservatives for food products. Research indicates that the release of hydrogen cyanide can inhibit the growth of certain pathogens, making it a potential candidate for food safety applications .

- Anti-inflammatory Effects : Studies have shown that this compound may have anti-inflammatory effects, which could be useful in treating conditions like arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways is under investigation .

- Cough Suppression : this compound is noted for its smooth muscle relaxant properties, which can alleviate cough symptoms. This makes it a candidate for use in cough syrups and other respiratory treatments .

Agricultural Applications

In agriculture, this compound plays a role in plant defense mechanisms and crop management:

- Pest Resistance : The presence of this compound in plants serves as a natural defense against herbivores. Its toxicity can deter pests, thus reducing the need for synthetic pesticides .

- Dormancy Regulation : this compound levels fluctuate during the dormancy period of certain Prunus species, indicating its role in regulating dormancy and flowering processes. Understanding these mechanisms can enhance crop yield and timing .

Food Science Applications

This compound's presence in food products has both beneficial and hazardous implications:

- Nutritional Value : Foods derived from Prunus species are rich in phenolic compounds, including this compound. These compounds are associated with various health benefits, such as antioxidant activity .

- Toxicity Concerns : While this compound has health benefits, its potential to release hydrogen cyanide poses risks when consumed in raw forms. For instance, elderberries contain this compound and require proper preparation to mitigate toxicity .

Case Study 1: this compound in Elderberries

A study focused on quantifying this compound levels in elderberries revealed significant changes over time when stored in methanol solutions. The research highlighted the necessity of proper processing methods to avoid toxicity when consuming elderberry products .

Case Study 2: this compound's Role in Almonds

Research on almond cultivars demonstrated that this compound accumulation occurs during flower bud development. The findings suggest that managing this compound levels could optimize flowering times and improve almond yields .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Antimicrobial properties | Effective against certain pathogens; potential for natural preservatives |

| Agriculture | Pest resistance | Natural deterrent to herbivores; reduces pesticide use |

| Food Science | Nutritional value vs toxicity | Rich in phenolics; requires cooking to avoid cyanide poisoning |

| Case Study | Focus | Results |

|---|---|---|

| Elderberries | This compound quantification | Chemical changes over time; need for proper preparation |

| Almonds | Flower development | This compound accumulation linked to flowering timing |

Mecanismo De Acción

Prunasin exerts its effects through the release of hydrogen cyanide upon hydrolysis. This process involves the action of β-glucosidase, which breaks down this compound into benzaldehyde and hydrogen cyanide. The hydrogen cyanide inhibits cytochrome c-oxidase in the cellular respiration system, leading to its toxic effects .

Comparación Con Compuestos Similares

Prunasin is closely related to other cyanogenic glycosides such as amygdalin and sambunigrin.

Amygdalin: A diglucoside of mandelonitrile, found in higher concentrations in bitter almonds compared to this compound.

Sambunigrin: A diastereomer of this compound derived from (S)-mandelonitrile, found in the leaves of the elder tree (Sambucus nigra).

This compound is unique due to its specific occurrence in certain Prunus species and its role as a precursor to amygdalin, which is significant in the agricultural industry for almond cultivation .

Propiedades

IUPAC Name |

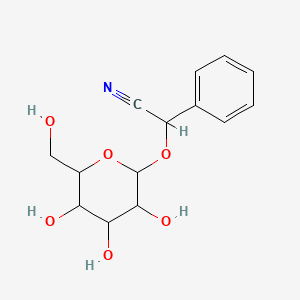

2-phenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSZEJFBGODIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.